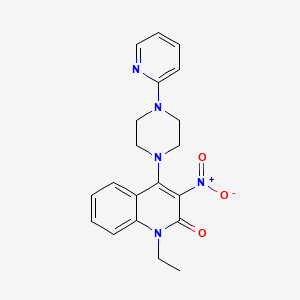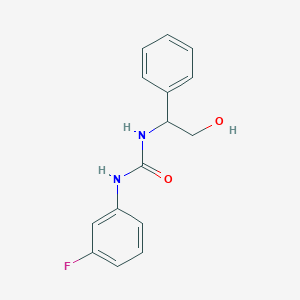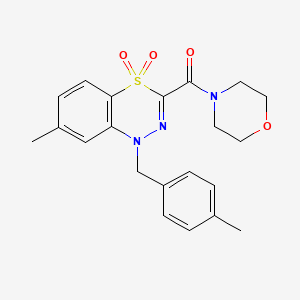
2-(3-(4-溴苯基)-5-(2-氟苯基)-4,5-二氢-1H-吡唑-1-基)-6-氯-4-苯基喹唑啉
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound "2-(3-(4-bromophenyl)-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-6-chloro-4-phenylquinazoline" is a complex molecule that appears to be related to a family of compounds with potential biological activity. The structure of this compound suggests that it may interact with various biological targets, possibly including enzymes like tyrosine kinases, which are known to be involved in cell signaling pathways related to cancer cell proliferation .
Synthesis Analysis
The synthesis of related compounds has been explored in the literature. For instance, a series of 4-anilino-6-bromoquinazolines and their derivatives have been synthesized and evaluated for their cytotoxicity against cancer cell lines . The synthesis involves the introduction of halogenated phenyl groups and fluorophenyl groups into the quinazoline scaffold, which is a common core in many biologically active compounds. The synthesis methods are likely to involve multi-step reactions, including halogenation, amidation, and possibly cyclization to form the pyrazole ring.
Molecular Structure Analysis
The molecular structure of related compounds has been studied using various techniques, including X-ray diffraction and computational methods . These studies reveal that the molecules can adopt nearly planar conformations, which may be important for their ability to interact with biological targets. The presence of halogen atoms and the specific arrangement of rings in the molecule can influence its binding affinity and selectivity towards different enzymes or receptors.
Chemical Reactions Analysis
The chemical reactivity of such compounds is influenced by the presence of functional groups and the overall molecular architecture. Arylhydrazinium chlorides have been shown to react with chloroquinoline carbaldehydes to form hydrazone and pyrazoloquinoline derivatives . These reactions are facilitated by conditions such as dry grinding or the presence of reducing agents, indicating that the compound may also undergo similar transformations under appropriate conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are closely related to their molecular structure. The presence of halogen atoms, such as bromine and chlorine, as well as the fluorophenyl group, can significantly affect properties like solubility, melting point, and stability . The molecular electrostatic potential of these compounds has been mapped to identify regions of positive and negative charge, which can provide insights into their reactivity and interactions with biological molecules . Additionally, the first hyperpolarizability has been calculated for related compounds, suggesting potential applications in nonlinear optics .
科学研究应用
抗菌特性
- 新型喹啉-吡唑啉基香豆基噻唑衍生物,结构与所讨论的化合物相似,显示出有效的抗菌活性。这些衍生物,特别是具有氟取代的香豆和苯环的衍生物,对各种病原体表现出显着的抗菌作用。这表明这些化合物在开发新型抗菌剂方面的潜力 (Ansari & Khan,2017)。
结构表征和合成
- 研究集中在 N-取代吡唑啉的合成和晶体结构上,包括与目标化合物在结构上相似的化合物。这些研究提供了对这些化合物的分子构型和潜在应用的宝贵见解 (Loh 等人,2013)。
抗癌活性
- 一些新型的恶唑衍生物,在结构上与所讨论的化合物相关,显示出显着的抗癌活性。这在它们对人前列腺癌和表皮样癌癌细胞系的抑制作用中得到观察,突出了它们在癌症治疗研究中的潜力 (Liu 等人,2009)。
抗炎和镇痛特性
- 对 3-(4-氯苯基或 4-氟苯基)-6-碘-4-氧代-3,4-二氢喹唑啉衍生物的研究表明具有潜在的抗炎和镇痛特性。这些发现对于在这些领域开发新疗法至关重要 (Farag 等人,2012)。
荧光评估和理论研究
- 已经合成新的吡唑啉衍生物并评估了它们的荧光特性。使用密度泛函理论计算的理论研究补充了这些研究,提供了对它们的电子和光谱特性的更深入理解 (Ibrahim 等人,2016)。
安全和危害
未来方向
The future research directions for this compound could be quite varied. If it has medicinal properties, it could be further optimized and tested in preclinical and clinical trials. Alternatively, if it has interesting chemical properties, it could be used as a starting point for the synthesis of new compounds .
属性
IUPAC Name |
2-[5-(4-bromophenyl)-3-(2-fluorophenyl)-3,4-dihydropyrazol-2-yl]-6-chloro-4-phenylquinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H19BrClFN4/c30-20-12-10-18(11-13-20)26-17-27(22-8-4-5-9-24(22)32)36(35-26)29-33-25-15-14-21(31)16-23(25)28(34-29)19-6-2-1-3-7-19/h1-16,27H,17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJDGRLWWUQJYTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=C(C=C2)Br)C3=NC4=C(C=C(C=C4)Cl)C(=N3)C5=CC=CC=C5)C6=CC=CC=C6F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H19BrClFN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
557.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![ethyl 1-(4-chlorophenyl)-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline-8-carboxylate](/img/structure/B3016759.png)


![3-{[(3-fluorobenzyl)oxy]methyl}-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride](/img/no-structure.png)
![Ethyl 2-(6-chloroimidazo[1,2-a]pyridin-2-yl)benzenecarboxylate](/img/structure/B3016767.png)

![3-benzyl-1,7-dimethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3016770.png)


![3-Bromo-5-methoxy-2-[2-(4-methoxyphenyl)-2-oxoethoxy]benzaldehyde](/img/structure/B3016775.png)


